![molecular formula C7H5BClF3O2 B069640 2-Chloro-5-(trifluoromethyl)phenylboronic acid CAS No. 182344-18-9](/img/structure/B69640.png)
2-Chloro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Chloro-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BClF3O2 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a trifluoromethyl group . The exact 3D structure is not provided in the available resources.Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)phenylboronic acid is used as a reactant in various chemical reactions. For instance, it’s used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction, and in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.37 . It is a solid at 20°C and has a melting point of 108°C . It is soluble in methanol .Scientific Research Applications
Synthesis of Aryl- and Hetarylfurocoumarins
This compound is used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They have applications in the field of medicine, particularly in the treatment of skin diseases.
Synthesis of Et Canthinone-3-carboxylates
2-Chloro-5-(trifluoromethyl)phenylboronic acid is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction . Canthinone-3-carboxylates are known for their potential antitumor and antiviral activities.
Preparation of Xanthines
This compound is used in the preparation of xanthines via one-pot coupling with diaminouracil . Xanthines are a group of alkaloids commonly used for their effects as mild stimulants and as bronchodilators, notably in the treatment of asthma symptoms.
Functionalization via Lithiation
2-Chloro-5-(trifluoromethyl)phenylboronic acid can be used for functionalization via lithiation and reaction with electrophiles . This process is often used in the synthesis of various organic compounds.
Selective Rhodium-Catalyzed Conjugate Addition Reactions
This compound is used in selective rhodium-catalyzed conjugate addition reactions . These reactions are useful in the field of organic synthesis for the creation of new carbon-carbon bonds.
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
2-Chloro-5-(trifluoromethyl)phenylboronic acid is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP inhibitors are a promising class of anticancer drugs.
Safety And Hazards
properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMXEHZEYONARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382201 | |
Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
182344-18-9 | |
Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-5-(trifluoromethyl)phenylboronic acid in pharmaceutical research?
A1: 2-Chloro-5-(trifluoromethyl)phenylboronic acid is classified as a "pharmaceutical intermediate" []. This means it serves as a crucial building block in the multi-step synthesis of more complex pharmaceutical compounds. While the abstract doesn't specify the final drug molecules, the presence of chlorine and trifluoromethyl groups on the phenyl ring suggests potential applications in drugs targeting a variety of therapeutic areas. These groups are commonly incorporated into drug design to modulate lipophilicity, metabolic stability, and binding affinity to target proteins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.